2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid, also known as N-(tert-butoxycarbonyl)glutamic acid, is a compound with the molecular formula C10H17NO6 and a molecular weight of 247.25 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in substitution reactions where the Boc-protected amino group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and substituted derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid has several scientific research applications, including:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid involves the protection of the amino group through the formation of a stable Boc group. This prevents unwanted side reactions during peptide synthesis and allows for selective deprotection under controlled conditions . The molecular targets and pathways involved include the amino groups of amino acids and peptides .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)alanine
- N-(tert-butoxycarbonyl)valine
- N-(tert-butoxycarbonyl)leucine
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid is unique due to its specific structure, which includes a glutamic acid backbone with a Boc-protected amino group. This makes it particularly useful in the synthesis of peptides that require the protection of multiple functional groups .
Properties
CAS No. |
120341-33-5 |
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Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
AQTUACKQXJNHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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